(2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid
Description
(2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid is a pyrazole-based compound featuring a fluorophenyl group and an acrylic acid moiety. The pyrazole core is substituted with 4-fluorophenyl at the 1-position and methyl groups at the 3- and 5-positions, while the acrylic acid group is attached at the 4-position in an (E)-configuration. This stereochemistry likely influences its molecular planarity and intermolecular interactions. The compound is classified as a 5-membered heterocycle and was previously available commercially but is now discontinued .
Synthesis: Pyrazole derivatives are typically synthesized via condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) .
Properties
IUPAC Name |
(E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9-13(7-8-14(18)19)10(2)17(16-9)12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIHHJNVZYKKEZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.
Introduction of the fluorophenyl group: The pyrazole intermediate is then reacted with a fluorobenzene derivative in the presence of a suitable catalyst, such as palladium on carbon, to introduce the fluorophenyl group.
Formation of the acrylic acid moiety: The final step involves the reaction of the substituted pyrazole with an appropriate acrylate ester under basic conditions, followed by hydrolysis to yield the acrylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including (2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid, as anticancer agents. Research indicates that compounds with a pyrazole nucleus exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assessment
A study synthesized several pyrazole derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that compounds with the 4-fluorophenyl group showed enhanced efficacy against MCF-7 (breast cancer) cells compared to other derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| Control Compound A | MCF-7 | 25.0 |
| Control Compound B | MCF-7 | 30.5 |
1.2 Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it can inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases such as arthritis .
Material Science
2.1 Nonlinear Optical Properties
Pyrazole derivatives are known for their nonlinear optical (NLO) properties, which are essential in photonic applications. The presence of electron-withdrawing groups like fluorine enhances these properties, making this compound a suitable candidate for NLO materials.
Case Study: NLO Property Evaluation
In a study assessing the NLO characteristics of various pyrazole compounds, the compound exhibited high hyperpolarizability values, indicating its potential use in devices such as optical switches and modulators .
| Property | Value |
|---|---|
| Hyperpolarizability (β) | 48.6 × 10^-30 esu |
| Phase Matchability | Good |
Agricultural Applications
3.1 Pesticidal Activity
The compound has been explored for its pesticidal properties against agricultural pests. Pyrazole derivatives are known to disrupt metabolic pathways in insects, providing an effective means of pest control without harming beneficial species.
Case Study: Insecticidal Efficacy
Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops while maintaining safety for non-target organisms .
| Pest Species | Control (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
| Spider Mites | 90 |
Mechanism of Action
The mechanism of action of (2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features :
The following table and analysis compare the target compound with structurally related pyrazole and chalcone derivatives, focusing on substituents, physicochemical properties, and crystallographic data.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Chlorinated analogs (e.g., dichlorophenyl in ) may exhibit stronger halogen bonding but reduced metabolic stability. Methoxy groups (e.g., in ) improve solubility in organic solvents but may reduce crystallinity compared to halogenated analogs.
Dihedral Angles and Planarity :
- Chalcone derivatives exhibit wide dihedral angle ranges (7.14°–56.26°), suggesting flexibility in aryl ring orientation . Pyrazole-based compounds like the target molecule likely have smaller angles (4°–10°), promoting π-π stacking and crystallinity .
Propanoic acid (e.g., ) offers similar properties but with a longer carbon chain, altering lipophilicity.
Commercial Availability :
- The target compound is discontinued , whereas analogs like those in and remain accessible, highlighting the importance of substituent modifications for commercial viability.
Research Findings:
- Synthesis : Pyrazole derivatives are commonly synthesized via chalcone-hydrazine condensations , while triazolo-pyrimidines (e.g., ) require multi-step heterocyclic assembly.
- Biological Potential: Fluorophenyl and pyrazole motifs are associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities, though specific data for these compounds is lacking in the evidence.
Biological Activity
(2E)-3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring : The 4-fluorophenyl group is introduced to a 3,5-dimethylpyrazole backbone through electrophilic substitution reactions.
- Acrylic Acid Derivation : The pyrazole derivative is then reacted with acrylic acid to form the final product through a condensation reaction.
Biological Activity
The biological activity of this compound has been studied extensively, revealing various pharmacological properties:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Molecular docking studies suggest that it can effectively scavenge free radicals and inhibit oxidative stress pathways, which are pivotal in many diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways . This suggests its potential use as a therapeutic agent in cancer treatment.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways.
- Receptor Modulation : It can interact with cellular receptors that mediate inflammatory responses and cell growth.
Case Studies
A few notable case studies illustrate the compound's efficacy:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers .
- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups, indicating its potential for treating inflammatory diseases .
Data Summary
Q & A
Q. Key Parameters :
| Step | Catalyst/Solvent | Temperature | Yield Optimization |
|---|---|---|---|
| 1 | H₂SO₄/EtOH | 80°C | 70–75% via recrystallization |
| 2 | Piperidine/Toluene | Reflux | 85–90% with strict anhydrous conditions |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish pyrazole ring protons (δ 6.2–7.1 ppm) and the acrylic acid’s α,β-unsaturated system (δ 6.3–7.5 ppm). Overlapping signals can be resolved via 2D-COSY .
- IR Spectroscopy : Confirm carboxylic acid (ν 1680–1720 cm⁻¹) and pyrazole C=N (ν 1520–1560 cm⁻¹) functional groups .
- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect stereoisomeric impurities .
Basic: How can researchers ensure purity and validate the compound’s structural integrity?
Methodological Answer:
- Elemental Analysis (EA) : Compare experimental vs. theoretical C/H/N values (tolerance ±0.3%) to confirm stoichiometry .
- X-ray Crystallography : Resolve crystal packing and confirm the (E)-configuration via single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion [M+H]+ at m/z 315.1245 (calculated for C₁₅H₁₄FN₂O₂) .
Advanced: How can crystallographic data resolve contradictions in spectral interpretations?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected coupling constants) and computational predictions can arise from dynamic effects or crystal packing. Cross-validate with:
- XRD : Compare experimental bond lengths (e.g., C=O at 1.21 Å) and torsion angles with DFT-optimized structures .
- Solid-State NMR : Detect polymorphic forms influencing spectral data .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or vary methyl groups) to probe electronic/steric effects .
Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2) or antiproliferative screens (IC₅₀ values vs. MCF-7 cells) .
Computational Modeling : Dock derivatives into target proteins (e.g., AutoDock Vina) to correlate activity with binding affinity .
Advanced: What strategies address low reproducibility in biological assays for this compound?
Methodological Answer:
- Standardize Protocols : Use fixed DMSO concentrations (<0.1%) to avoid solvent-induced cytotoxicity .
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., esterase cleavage) .
- Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2 assays) to validate assay conditions .
Advanced: How to investigate the role of the fluorophenyl group in target binding using isotopic labeling?
Methodological Answer:
- Synthesis of ¹⁹F-Labeled Analog : Introduce ¹⁹F into the phenyl ring via Suzuki-Miyaura coupling with 4-fluorophenylboronic acid .
- NMR Titration : Monitor ¹⁹F chemical shift perturbations upon titration with the target protein to map binding interactions .
Advanced: What mechanistic studies elucidate the compound’s anticancer activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
